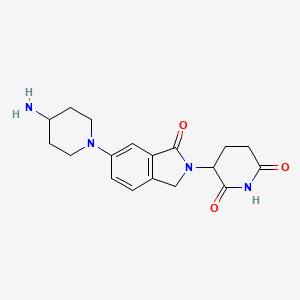
E3 Ligase Ligand-linker Conjugate 88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 88 is a heterobifunctional molecule that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 88 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized through a series of organic reactions, often starting with commercially available precursors.
Linker Attachment: The linker is attached to the E3 ligase ligand using coupling reactions.
Conjugation: The final step involves the conjugation of the E3 ligase ligand-linker to the target protein ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 88 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is covalently attached to the target protein.
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme: Transfers activated ubiquitin to the E3 ligase.
Major Products Formed
The major product formed from these reactions is the polyubiquitinated target protein, which is subsequently degraded into small peptides by the proteasome .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 88 has a wide range of scientific research applications:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 88 exerts its effects through the following mechanism:
Ternary Complex Formation: The compound binds to both the E3 ubiquitin ligase and the target protein, forming a ternary complex.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, leading to the removal of the protein from the cell.
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 88 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds also target the VHL E3 ligase but may differ in their linker chemistry and target protein ligands.
Cereblon (CRBN) Ligand-linker Conjugates: Target the CRBN E3 ligase and are used in the development of thalidomide-based PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligand-linker Conjugates: Target IAP E3 ligases and are used in the development of PROTACs for cancer therapy.
This compound is unique in its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other E3 ligase ligand-linker conjugates .
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[5-(4-aminopiperidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c19-12-5-7-21(8-6-12)13-2-1-11-10-22(18(25)14(11)9-13)15-3-4-16(23)20-17(15)24/h1-2,9,12,15H,3-8,10,19H2,(H,20,23,24) |
InChI Key |
JZNXDRCANQHAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCC(CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


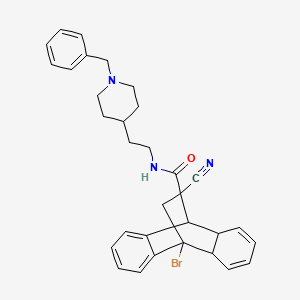
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
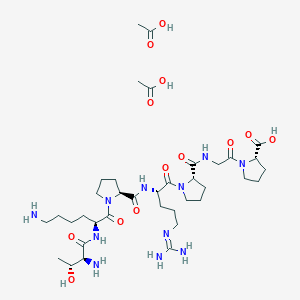
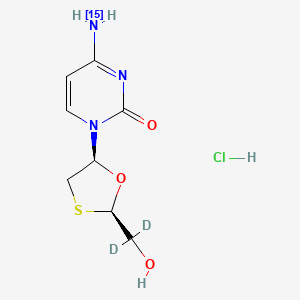
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)

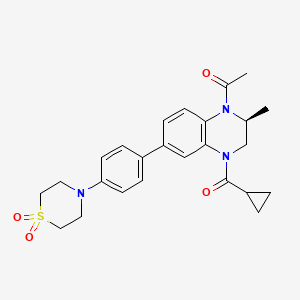


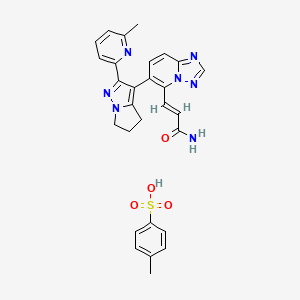
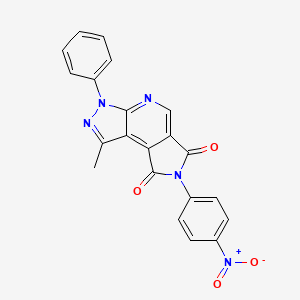
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)
